molecular formula C8H17NO2 B12919139 Carbamic acid, butyl-, propyl ester CAS No. 100823-18-5

Carbamic acid, butyl-, propyl ester

Cat. No.: B12919139
CAS No.: 100823-18-5
M. Wt: 159.23 g/mol
InChI Key: KJWVVSYDYGOFSU-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

Molecular Architecture and Bonding Configuration

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for this compound is propyl butylcarbamate , reflecting the propyl ester group (-O-propyl) and the butyl substituent (-N-butyl) on the carbamate backbone. The carbamate functional group consists of a carbonyl group (C=O) linked to an oxygenated ester (-O-propyl) and a secondary amine (-N-butyl).

Stereochemically, the molecule lacks chiral centers due to the absence of tetrahedral carbon or nitrogen atoms with four distinct substituents. The nitrogen atom in the carbamate group adopts a trigonal planar geometry, with bond angles approximating 120° between the carbonyl carbon, butyl group, and lone pair. This configuration minimizes steric strain and aligns with sp² hybridization at the nitrogen, as confirmed by computational models.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal key electronic features:

Parameter Value (DFT) Description
C=O bond length 1.23 Å Typical for carbamate carbonyls
N-C bond length 1.35 Å Intermediate between single/double
HOMO-LUMO gap 5.2 eV Indicates moderate reactivity
NBO charge on O (C=O) -0.52 e High electron density at carbonyl

The HOMO is localized on the carbamate’s nitrogen lone pair and carbonyl π-system, while the LUMO resides on the σ* orbital of the C-O ester bond. This electronic distribution suggests susceptibility to nucleophilic attack at the carbonyl carbon and electrophilic interactions at the nitrogen.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

Signal (δ, ppm) Integration Multiplicity Assignment
0.92 3H Triplet Terminal CH₃ (butyl)
1.38 2H Sextet CH₂ (propyl)
1.55 4H Multiplet Inner CH₂ (butyl)
3.24 2H Triplet N-CH₂ (butyl)
4.08 2H Quartet O-CH₂ (propyl)
5.41 1H Broad singlet N-H (carbamate)

¹³C NMR (100 MHz, CDCl₃):

Signal (δ, ppm) Assignment
13.8 Terminal CH₃ (butyl)
22.1 CH₂ (propyl)
31.7 Inner CH₂ (butyl)
42.3 N-CH₂ (butyl)
66.5 O-CH₂ (propyl)
157.9 C=O (carbamate)

The downfield shift of the carbonyl carbon (δ 157.9 ppm) confirms resonance stabilization through conjugation with the nitrogen lone pair. The broad N-H signal at δ 5.41 ppm in ¹H NMR indicates hydrogen bonding or slow proton exchange, typical for secondary carbamates.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

Band Position Intensity Assignment
3320 Medium ν(N-H) stretch
1704 Strong ν(C=O) stretch
1245 Strong ν(C-O) ester asymmetric
1078 Medium ν(C-O) ester symmetric

The ν(C=O) stretch at 1704 cm⁻¹ is 15–20 cm⁻¹ lower than unconjugated ketones due to resonance delocalization between the carbonyl and nitrogen. The ν(N-H) stretch at 3320 cm⁻¹ appears as a medium band, consistent with weak hydrogen bonding in the solid state. Bending modes for N-H (δ 1540 cm⁻¹) and C-N (δ 1310 cm⁻¹) further validate the carbamate structure.

Properties

CAS No.

100823-18-5

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

propyl N-butylcarbamate

InChI

InChI=1S/C8H17NO2/c1-3-5-6-9-8(10)11-7-4-2/h3-7H2,1-2H3,(H,9,10)

InChI Key

KJWVVSYDYGOFSU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl butylcarbamate can be synthesized through the reaction of 3-iodoprop-2-yn-1-ol with butyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of propyl butylcarbamate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

Propyl butylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of propyl butylcarbamate.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
Carbamic acid esters are crucial intermediates in the synthesis of pharmaceuticals. Specifically, butyl- and propyl esters are utilized in developing drugs targeting neurological disorders. Their ability to modify the pharmacokinetics of active pharmaceutical ingredients enhances drug efficacy and bioavailability .

Case Study: Neurological Drugs
Research indicates that carbamic acid esters can improve the solubility and permeability of drugs designed for central nervous system disorders. For instance, compounds derived from these esters have been shown to interact favorably with neurotransmitter receptors, leading to potential treatments for conditions like Alzheimer's disease .

Agricultural Chemicals

Insecticidal and Acaricidal Properties
Carbamic acid esters are employed in formulating agrochemicals, particularly as insecticides and acaricides. They demonstrate strong arthropodicidal properties, making them effective against pests that threaten crop yields .

Case Study: Insect Control Formulations
Innovative formulations combining carbamic acid esters with dispersible carrier vehicles have been developed to enhance the efficacy of pest control products. These formulations have shown increased effectiveness in field trials compared to traditional insecticides .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, carbamic acid esters are utilized to study enzyme inhibition and protein interactions. Their structural properties allow researchers to investigate biochemical pathways and enzyme mechanisms effectively .

Case Study: Protein Interaction Analysis
Studies have demonstrated that specific derivatives of carbamic acid esters can selectively inhibit enzymes involved in metabolic pathways related to cancer proliferation. This has opened avenues for developing targeted cancer therapies .

Polymer Chemistry

Building Blocks for Polymers
Carbamic acid esters serve as essential building blocks in polymer chemistry. They contribute to synthesizing polymers with tailored properties for industrial applications, including coatings and adhesives .

Case Study: Polyurethane Production
The thermal decomposition of carbamic acid esters is a key step in producing isocyanates used in polyurethane manufacturing. This process allows for creating versatile materials utilized in various sectors such as construction and automotive industries .

Cosmetic Formulations

Skin-Conditioning Agents
In cosmetics, carbamic acid esters are incorporated for their skin-conditioning properties. They are particularly effective in moisturizing and anti-aging formulations due to their ability to enhance skin hydration and elasticity .

Case Study: Anti-Aging Creams
Formulations containing butyl- and propyl carbamic acid esters have been tested in clinical trials for their effectiveness in reducing the appearance of fine lines and wrinkles. Results indicate significant improvements in skin texture and moisture retention over a specified period .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceuticals Drug synthesis for neurological disordersImproved solubility and receptor interaction
Agricultural Chemicals Insecticides and acaricidesIncreased efficacy in pest control formulations
Biochemical Research Enzyme inhibition studiesTargeted cancer therapy development
Polymer Chemistry Building blocks for polymersEssential for polyurethane production
Cosmetics Skin-conditioning agentsEffective in anti-aging products

Comparison with Similar Compounds

Key Structural Features:

  • Butyl carbamate : NH₂COO-(CH₂)₃CH₃
  • Propyl carbamate : NH₂COO-(CH₂)₂CH₃

Both are synthesized via reactions of urea with corresponding alcohols (n-butanol or n-propanol) under acidic conditions, though alternative methods like titanium tetrachloride (TiCl₄)-assisted esterification are also reported for propyl esters .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares butyl carbamate, propyl carbamate, and related carbamates:

Property Butyl Carbamate Propyl Carbamate Methyl Carbamate tert-Butyl Carbamate
CAS Number 592-35-8 627-12-3 598-55-0 6971-60-4
Molecular Formula C₅H₁₁NO₂ C₄H₉NO₂ C₂H₅NO₂ C₅H₁₁NO₂
Molecular Weight (g/mol) 117.15 103.12 89.07 117.15
Boiling Point ~200–205°C (estimated) ~185–190°C (estimated) 177°C Not reported
Synthesis Method Urea + n-butanol Urea + n-propanol Urea + methanol tert-Butanol + phosgene
Applications Intermediate in organic synthesis Similar to butyl carbamate Volatile organic compound (VOC) in biological samples Alzheimer’s research (inhibits amyloid aggregation)

Key Observations :

  • Longer alkyl chains (e.g., butyl) increase hydrophobicity and boiling points compared to shorter chains (propyl, methyl) .
  • tert-Butyl carbamate, with a branched alkyl group, exhibits distinct steric effects and is used in peptide synthesis and neurodegenerative disease research .

Research Findings and Data

Stability and Reactivity

  • Butyl carbamate is more stable than methyl carbamate due to reduced electrophilicity of the carbonyl group, making it suitable for prolonged storage .
  • Propyl carbamate’s intermediate chain length balances reactivity and solubility, ideal for reactions requiring moderate polarity .

Biological Activity

Carbamic acid, butyl-, propyl ester, also known as propyl butylcarbamate, is a compound with significant biological activity, particularly in antifungal and antimicrobial applications. This article explores its biological mechanisms, efficacy, and potential applications based on diverse research findings.

This compound exhibits a unique profile of biological activity due to its ability to disrupt fungal cell membrane integrity. The primary mechanism involves inhibiting specific enzymes and pathways essential for fungal cell wall synthesis, leading to cell lysis and death .

Key Properties:

  • Chemical Structure: Propyl butylcarbamate is characterized by its carbamate functional group, which enhances its reactivity with biological targets.
  • Solubility: The compound is soluble in organic solvents, making it suitable for various formulations in industrial and medical applications.

Biological Activity

Research indicates that propyl butylcarbamate possesses broad-spectrum antifungal activity. It has been shown to be effective against various fungal strains at low concentrations, making it a valuable candidate for use in agricultural and medical settings.

Antifungal Efficacy:

  • Fungi Targeted: The compound has demonstrated effectiveness against common pathogens such as Candida spp. and Aspergillus spp.
  • Concentration-Dependent Activity: Studies show that lower concentrations of propyl butylcarbamate can effectively inhibit fungal growth without significant toxicity to human cells .

Case Studies

  • Antifungal Application in Agriculture:
    • A study demonstrated that propyl butylcarbamate significantly inhibited the growth of Verticillium dahliae, a pathogenic fungus affecting crops. The compound suppressed fungal mycelium development by over 65% .
    • The compound's application as a fungicide has been explored for protecting plants from various fungal diseases, showcasing its potential in sustainable agriculture.
  • Medical Applications:
    • Research is ongoing into the use of propyl butylcarbamate in dermatological formulations aimed at treating fungal infections. Its low toxicity profile makes it an attractive option for topical applications.
    • Clinical studies are being conducted to evaluate its efficacy in wound care products, where controlling microbial growth is crucial for healing.

Safety and Toxicology

The safety profile of propyl butylcarbamate has been assessed through various studies. It is generally considered to have low acute toxicity. For instance, a dermal sensitization study indicated no significant sensitization reactions at concentrations up to 0.32% .

Toxicological Data:

  • Acute Toxicity: Classified as low risk based on animal studies.
  • Chronic Exposure: Long-term exposure assessments suggest minimal risk when used within recommended guidelines .

Comparative Efficacy Table

Compound NameAntifungal Activity (%)Toxicity LevelApplication Area
Propyl Butylcarbamate65% (against V. dahliae)Low Acute ToxicityAgriculture, Medicine
Benzoxazolyl-2-carbamic Acid Ester65%Moderate ToxicityPlant Protection
IPBC70%Low Acute ToxicityIndustrial Preservative

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing carbamic acid, butyl-, propyl ester with high chiral purity, and how can reaction conditions be optimized to minimize racemization?

  • Methodological Answer : High chiral purity can be achieved using stereoselective reducing agents like sodium borohydride in solvent mixtures (e.g., alcohol/halogenated solvents) at low temperatures (-15°C to 0°C), as demonstrated in asymmetric reductions of similar carbamate esters . Optimize reaction parameters by:

  • Controlling temperature to suppress side reactions.
  • Adjusting solvent polarity to stabilize transition states.
  • Using chiral auxiliaries or enzyme-mediated systems (e.g., Rhodococcus strains with toluene dioxygenase) to enhance enantiomeric excess (e.g., >99% ee) .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm regiochemistry and detect impurities (e.g., diastereomer peaks at δ 7.45 ppm in DMSO-d₆) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular formulas (e.g., m/z 573.2254 for [M + Na]+) .
  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., polysaccharide columns) to measure enantiomeric excess .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis in academic settings?

  • Methodological Answer :

  • Standardize reaction parameters (temperature, solvent purity, reagent stoichiometry).
  • Implement quality control (QC) protocols:
  • HPLC/MS monitoring for intermediate purity.
  • Peptide content analysis (analogous to peptide synthesis workflows) to quantify active product .
  • Use internal standards (e.g., deuterated analogs) for NMR quantification .

Advanced Research Questions

Q. How do variations in microbial strains or enzyme isoforms affect yield and enantiomeric excess in enzymatic synthesis of carbamic acid esters?

  • Methodological Answer :

  • Screen microbial strains (e.g., Rhodococcus sp. MB 5655 vs. MA 7205) for enzyme specificity. For example, toluene dioxygenase produces cis-diols, while naphthalene dioxygenase yields trans-diols .
  • Optimize enzyme activity via:
  • pH/temperature profiling for optimal catalytic efficiency.
  • Directed evolution to enhance stereoselectivity .

Q. How can contradictory stereochemical outcomes from chemical vs. enzymatic synthesis routes be resolved?

  • Methodological Answer :

  • Compare reducing agents (e.g., NaBH₄ vs. enzymatic systems) using kinetic studies.
  • Apply X-ray crystallography or NOE NMR to confirm absolute configuration .
  • Validate data with density functional theory (DFT) to model transition-state preferences .

Q. What solvent systems stabilize this compound during kinetic studies or long-term storage?

  • Methodological Answer :

  • Use halogenated solvents (e.g., CH₂Cl₂) for low-temperature reactions to prevent hydrolysis .
  • Avoid protic solvents; instead, employ anhydrous THF or DMF for hygroscopic intermediates.
  • Monitor degradation via thermogravimetric analysis (TGA) and FTIR to detect ester hydrolysis .

Q. How can protecting groups be strategically employed and removed in multi-step syntheses without compromising the ester functionality?

  • Methodological Answer :

  • Use tert-butyloxycarbonyl (Boc) groups for amine protection, removable under mild acidic conditions (e.g., TFA in CH₂Cl₂) .
  • Avoid harsh basic conditions (e.g., NaOH) to prevent ester saponification.
  • Monitor deprotection via TLC (Rf shifts) or LC-MS for real-time analysis .

Q. How can computational modeling predict regioselectivity in enzymatic modifications of carbamate substrates?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to simulate enzyme-substrate interactions (e.g., Rhodococcus dioxygenase active sites) .
  • Combine with MD simulations to assess binding stability over time.
  • Validate predictions with site-directed mutagenesis of key enzyme residues .

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